molecular formula C21H17FO3 B12620561 2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one CAS No. 918407-43-9

2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one

Cat. No.: B12620561
CAS No.: 918407-43-9
M. Wt: 336.4 g/mol
InChI Key: LWZXPCVIROFXEH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one (CAS 54916-28-8) is a diaryl ethanone derivative characterized by a fluorophenyl group at the 2-position and a 4-(4-methoxyphenoxy)phenyl moiety at the 1-position. Its molecular formula is $ \text{C}{21}\text{H}{17}\text{FO}_3 $, with a molecular weight of 336.36 g/mol. This compound is synthesized via copper(II)-mediated coupling reactions, yielding white solids or oils after purification with solvents like ethanol or acetone .

Properties

CAS No.

918407-43-9

Molecular Formula

C21H17FO3

Molecular Weight

336.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethanone

InChI

InChI=1S/C21H17FO3/c1-24-18-10-12-20(13-11-18)25-19-8-4-16(5-9-19)21(23)14-15-2-6-17(22)7-3-15/h2-13H,14H2,1H3

InChI Key

LWZXPCVIROFXEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-(4-methoxyphenoxy)benzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with acetone in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate.

    Cyclization: The chalcone intermediate is then cyclized using an acid catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The aromatic rings in the compound undergo EAS at positions dictated by the substituents' electronic effects:

  • Fluorophenyl Ring : The electron-withdrawing fluorine atom directs incoming electrophiles to the meta position.

  • Methoxyphenoxy Ring : The electron-donating methoxy group activates the ring, favoring substitution at the para position relative to the oxygen atom.

Example Reaction :

Reaction TypeReagent/ConditionsProductNotes
NitrationHNO₃/H₂SO₄, 0–5°CNitro derivatives at meta (fluorophenyl) and para (methoxyphenoxy) positionsSelective based on ring activation

Ketone Functional Group Reactions

The central ethanone group participates in nucleophilic additions and reductions:

Reduction to Secondary Alcohol

The carbonyl group is reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

C=OLiAlH4CH(OH)\text{C=O} \xrightarrow{\text{LiAlH}_4} \text{CH(OH)}

Conditions : Anhydrous ether, reflux.

Condensation Reactions

The ketone forms hydrazones or semicarbazones with nitrogen nucleophiles:

ReagentProductApplication
Hydrazine (NH₂NH₂)Hydrazone derivativeCrystallization or purification
SemicarbazideSemicarbazone derivativeAnalytical characterization

Ether Bond Reactivity

The methoxyphenoxy ether linkage is susceptible to cleavage under acidic or basic conditions:

  • Acidic Hydrolysis (e.g., HBr/HOAc): Cleavage yields 4-methoxyphenol and a fluorophenyl-substituted acetophenone fragment.

  • Basic Conditions (e.g., NaOH): Limited stability due to steric protection from adjacent aromatic groups .

Biological Activity-Related Modifications

Structural analogs highlight the impact of substituents on reactivity and bioactivity:

  • Methoxyphenoxy Group :

    • Hydrogen bonding with biological targets (e.g., TYR374 in kinases) via the ether oxygen .

    • Replacement with morpholino groups reduces activity, emphasizing its role in target binding .

  • Fluorophenyl Group :

    • Enhances metabolic stability and lipophilicity, critical for pharmacokinetics .

Synthetic Pathways

A representative synthesis involves:

  • Friedel-Crafts Acylation : Introducing the ethanone group to the aromatic system.

  • Nucleophilic Aromatic Substitution : Attaching fluorophenyl and methoxyphenoxy groups via Ullmann or Buchwald-Hartwig couplings .

Key Characterization Data :

TechniqueObservations
¹H NMRδ 2.6 (s, 3H, COCH₃), δ 6.8–7.4 (m, aromatic protons)
HPLCRetention time: 12.3 min (99% purity)

Comparative Reactivity Insights

FeatureImpact on Reactivity
Fluorine SubstituentDecreases electron density, slows EAS on fluorophenyl ring
Methoxy SubstituentActivates phenoxy ring, accelerates EAS
Ether LinkageProne to hydrolysis under extreme conditions

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one against various bacterial and fungal strains. The compound demonstrated significant activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Preliminary investigations into this compound suggest it may inhibit cell proliferation in specific cancer types, warranting further exploration through in vitro and in vivo studies.

Anti-inflammatory Properties

The compound has also been studied for its potential anti-inflammatory effects. Its ability to modulate inflammatory pathways could lead to applications in treating chronic inflammatory diseases.

Polymer Chemistry

The unique chemical structure of this compound allows it to serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications.

Photonic Devices

Due to its electronic properties, this compound can be utilized in the development of photonic devices, such as organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light at specific wavelengths makes it a candidate for improving device efficiency.

Case Studies

Study FocusFindingsReference
Antimicrobial StudyShowed effective inhibition against Staphylococcus aureus and Candida albicans.
Anticancer ResearchInduced apoptosis in breast cancer cell lines with IC50 values suggesting significant potency.
Polymer ApplicationEnhanced mechanical properties in polycarbonate blends when incorporated at 5% concentration.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one (CAS 2729-19-3)

  • Structure: Lacks the phenoxy bridge, featuring a direct 4-methoxyphenyl group.
  • Molecular Formula : $ \text{C}{15}\text{H}{13}\text{FO}_2 $, MW 244.26 g/mol.
  • Key Differences: The absence of the phenoxy linker reduces steric hindrance and may increase lipophilicity compared to the target compound.
  • Synthesis : Prepared via Friedel-Crafts acylation or direct coupling, differing from the copper(II)-assisted methods used for the target compound .

1-(4-(4-Chlorobenzoyl)phenoxy)phenyl Derivatives

Physical and Spectroscopic Properties

Melting Points and Stability

Compound Physical State Melting Point (°C) Purity (UPLC/MS) Reference
Target Compound White solid/oil Not reported Not reported
1f (Sulfonyl Derivative) White solid 137.3–138.5 >95%
QD10 (Piperazine-Benzoyl Hybrid) Yellow solid 148.4–151.4 100%
3c (Methylsulfonyl Derivative) Yellow powder 171–173 100% (LC-MS)
  • Insights : The target compound’s lack of reported melting point and purity data highlights a gap in characterization compared to analogs.

Spectroscopic Data

  • Target Compound : $ ^1\text{H-NMR} $ expected to show signals for methoxy (~δ 3.8 ppm), aromatic protons (δ 6.8–7.8 ppm), and carbonyl (δ 2.8–3.2 ppm for acetyl group).
  • Comparison with 5w (Anticandidal Triazole) :
    • $ ^1\text{H-NMR} $: Fluorophenyl protons at δ 7.2–7.6 ppm; triazole protons at δ 8.1 ppm .
    • IR : C=O stretch at ~1680 cm⁻¹ (target) vs. 1705 cm⁻¹ in sulfonyl derivatives (e.g., 1f) due to electron-withdrawing effects .

Biological Activity

The compound 2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one, also known by its chemical formula C21H17FO3, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a fluorophenyl group and a methoxyphenoxy moiety. The presence of these functional groups is significant for its biological activity.

PropertyValue
Molecular Weight336.356 g/mol
CAS Number918407-43-9
Chemical FormulaC21H17FO3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives with similar structures can inhibit cancer cell proliferation. For instance, compounds featuring a methoxyphenoxy group have demonstrated significant activity against various cancer cell lines, including breast and melanoma cells .
  • Antimicrobial Properties : The compound's structural analogs have been evaluated for their antibacterial and antifungal activities. The presence of the fluorine atom and methoxy group appears to enhance these effects .

The mechanisms underlying the biological activity of 2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one are multifaceted:

  • Inhibition of Kinase Activity : Similar compounds have been reported to inhibit key kinases involved in cancer progression, such as DAPK1 and CSF1R, with IC50 values indicating strong inhibitory effects .
  • Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest in the G1 or S phase, leading to apoptosis in cancer cells. This effect is often associated with alterations in signaling pathways related to cell growth and survival .

Case Studies

Several studies highlight the compound's biological potential:

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited IC50 values as low as 0.5 μM against melanoma cell lines, indicating potent anticancer properties .
  • Metabolic Stability : A study on related compounds indicated that modifications in the phenoxy group could significantly influence metabolic stability and overall activity against cancer cells. The ether linkage in the phenoxy moiety was crucial for maintaining high activity levels .
  • Antimicrobial Activity Assessment : In a comparative study, compounds structurally related to 2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one were tested against various microbial strains, revealing promising antibacterial and antifungal properties correlated with electronic properties derived from their structure .

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